molecular formula C14H26N2O4 B185504 Di-tert-butyl piperazine-1,4-dicarboxylate CAS No. 76535-75-6

Di-tert-butyl piperazine-1,4-dicarboxylate

Cat. No.: B185504
CAS No.: 76535-75-6
M. Wt: 286.37 g/mol
InChI Key: YROXEBCFDJQGOH-UHFFFAOYSA-N
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Description

Di-tert-butyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4 . It has a molecular weight of 286.37 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 353.3±17.0 °C at 760 mmHg . The compound has a molar refractivity of 75.2±0.3 cm3 . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives of N-Boc piperazine, including tert-butyl piperazine-1-carboxylate derivatives, have been synthesized and characterized. Their structures were confirmed by spectroscopic studies and X-ray diffraction analysis, showing linear or L-shaped molecular forms. These derivatives demonstrate moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Molecular Structures and Properties

  • Research has developed methods for preparing specific piperazine derivatives, including 6,6'-[piperazine-1,4-diylbis(methylene)]bis derivatives. These involve stages like aminoalkylation by Mannich reaction followed by oxidation, with structures confirmed by X-ray diffraction (XRD) analysis (Sayapin et al., 2016).

Biological Evaluation

  • Tert-butyl piperazine-1-carboxylate derivatives have been evaluated for biological activities. These compounds, synthesized through various reactions, have been tested for their antibacterial and anthelmintic activities, displaying varying levels of effectiveness (Sanjeevarayappa et al., 2015).

Chemical Interactions and Crystal Packing

  • Studies on piperazine derivatives have also focused on their intermolecular interactions and crystal packing, using techniques like Hirshfeld surface analysis and fingerprint plots. These analyses provide insights into the molecular architecture and chemical properties of these compounds (Gumireddy et al., 2021).

Application in Fuel Stabilization

  • Certain piperazine derivatives have been studied for their potential in stabilizing diesel fuel. They have been used in combination with metal deactivators to enhance the fuel's stability and reduce corrosiveness, demonstrating their utility in industrial applications (Koshelev et al., 1996).

Corrosion Inhibition

  • Piperazine derivatives have been investigated for their role in corrosion inhibition. Studies have shown that compounds like tert-butyl piperazine-1-carboxylate can effectively protect metal surfaces from corrosion, especially in acidic environments. This highlights their potential use in industrial maintenance and protection (Praveen et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm these predictions.

Action Environment

It is recommended that the compound be stored in a dry, room temperature environment .

Properties

IUPAC Name

ditert-butyl piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXEBCFDJQGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337995
Record name Di-tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76535-75-6
Record name 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76535-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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